molecular formula C12H10N6S B13879201 2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine

2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B13879201
M. Wt: 270.32 g/mol
InChI Key: LROBJKKKVMVUQN-UHFFFAOYSA-N
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Description

2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that contains both thiazole and triazine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .

Chemical Reactions Analysis

2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also induces oxidative stress in microbial cells, leading to cell death .

Comparison with Similar Compounds

Similar compounds include other thiazole and triazine derivatives such as:

Properties

Molecular Formula

C12H10N6S

Molecular Weight

270.32 g/mol

IUPAC Name

2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H10N6S/c13-10-14-7-15-11(17-10)18-12-16-9(6-19-12)8-4-2-1-3-5-8/h1-7H,(H3,13,14,15,16,17,18)

InChI Key

LROBJKKKVMVUQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=NC(=N3)N

Origin of Product

United States

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